5-(4-ethoxyphenyl)-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluoromethylbenzoyl Group: This step involves the acylation of the benzofuran core using 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as pyridine.
Synthesis of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.
Final Coupling Reaction: The final step involves coupling the oxazole derivative with the benzofuran intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoromethylbenzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of benzofuran and oxazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran and oxazole rings can interact with enzymes or receptors, modulating their activity. The fluoromethylbenzoyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Ethyl 2-[2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of 5-(4-ethoxyphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a balance between hydrophobic and hydrophilic regions, enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C28H21FN2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H21FN2O5/c1-3-34-19-12-10-17(11-13-19)24-15-22(31-36-24)28(33)30-25-20-6-4-5-7-23(20)35-27(25)26(32)18-9-8-16(2)21(29)14-18/h4-15H,3H2,1-2H3,(H,30,33) |
InChI Key |
KRDWBOUAWDQGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
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